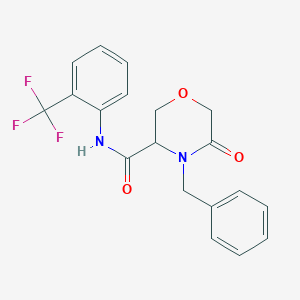

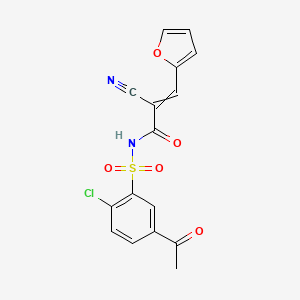

![molecular formula C12H22ClNO2 B2744183 Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride CAS No. 2411200-50-3](/img/structure/B2744183.png)

Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride” is a chemical compound . It’s important to note that this product is intended for research use only.

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane has been explained in several studies . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Cyclic Amino Acid Esters : Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound similar in structure to Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride, has been synthesized from corresponding salts via intramolecular lactonization reactions. This synthesis is crucial for understanding the molecular structure and potential applications of such compounds (Moriguchi et al., 2014).

Development of Novel Compounds : Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride, have been developed. These routes are significant for creating novel compounds that explore chemical spaces different from traditional piperidine ring systems (Meyers et al., 2009).

Conformational Analysis of Spirolactams : Spirolactams, structurally similar to Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride, have been synthesized and analyzed for their conformation. These compounds are important as constrained surrogates for certain dipeptides, offering insights into peptide synthesis and structure (Fernandez et al., 2002).

Chemical Reactivity and Applications

Photochemical and Thermal Rearrangements : Studies on the photochemical and thermal rearrangements of compounds structurally similar to Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride have been conducted. These studies provide insights into the stereoelectronic control theory, which is vital for understanding the chemical behavior of such compounds (Lattes et al., 1982).

Inhibition of Mild Steel Corrosion : Spirocyclopropane derivatives, which share structural similarities with Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride, have been studied for their potential as inhibitors for mild steel corrosion. This application is significant in the field of materials chemistry and corrosion prevention (Chafiq et al., 2020).

Biosynthesis in Organic Solvents : The compound tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, structurally related to Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride, has been biosynthesized in organic solvents. This research is pivotal for the development of new biosynthetic pathways and methods in organic chemistry (Liu et al., 2018).

properties

IUPAC Name |

tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c1-11(2,3)15-10(14)9-12(8-13-9)6-4-5-7-12;/h9,13H,4-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIXXVFYHGUMNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C2(CCCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-hydroxyethyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744100.png)

![2-[(Prop-2-enoylamino)methyl]-3-(3,4,5-trifluorophenyl)propanamide](/img/structure/B2744101.png)

![methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744102.png)

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2744104.png)

![2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2744107.png)

![N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2744109.png)

![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2744120.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2744121.png)